N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine
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Overview
Description
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the pyridine derivative: The initial step involves the preparation of the 6-chloropyridin-3-yl derivative through chlorination reactions.
Indole synthesis: The indole moiety is synthesized separately through standard indole synthesis methods.
Coupling reaction: The final step involves coupling the indole moiety with the methoxylated pyridine derivative under specific reaction conditions to form the target compound.
Chemical Reactions Analysis
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. It also interacts with various enzymes and receptors, modulating their activity and leading to its bioactive effects .
Comparison with Similar Compounds
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine is unique due to its specific structural features and biological activities. Similar compounds include:
N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide: This compound shares the pyridine and methoxy groups but differs in the benzamide moiety.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds share the indole moiety but differ in the other substituents.
Properties
Molecular Formula |
C24H24ClN3O2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C24H24ClN3O2/c1-29-23-12-17(6-8-22(23)30-16-18-7-9-24(25)28-14-18)13-26-11-10-19-15-27-21-5-3-2-4-20(19)21/h2-9,12,14-15,26-27H,10-11,13,16H2,1H3 |
InChI Key |
SQFMCTNAQIVXEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OCC4=CN=C(C=C4)Cl |
Origin of Product |
United States |
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